molecular formula C12H14N2 B1306537 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 64172-41-4

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1306537
CAS No.: 64172-41-4
M. Wt: 186.25 g/mol
InChI Key: ZZNXMXVBVZSXEL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound is officially designated as 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, reflecting its structural composition and substitution pattern. The Chemical Abstracts Service registry number 64172-41-4 provides a unique identifier for this specific molecular entity, ensuring unambiguous chemical identification across scientific databases and literature. The molecular formula C₁₂H₁₄N₂ indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms, establishing the fundamental atomic composition.

The International Union of Pure and Applied Chemistry name systematically describes the compound's structure through hierarchical nomenclature principles. The core pyrido[4,3-b]indole framework represents a bicyclic system where a pyridine ring is fused to an indole nucleus at specific positions. The designation "2,3,4,5-tetrahydro" indicates the saturation of four specific positions within the ring system, distinguishing this compound from its fully aromatic analogs. The "8-methyl" prefix specifies the location of methyl substitution on the indole portion of the molecule.

Property Value Reference
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 64172-41-4
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
MDL Number MFCD05663532

The compound also exists in salt forms, particularly as the hydrochloride derivative with Chemical Abstracts Service number 57933-28-5, which maintains the same core structure while incorporating a chloride counterion. This salt formation represents a common approach to enhance solubility and stability characteristics while preserving the fundamental molecular architecture of the parent compound.

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound consists of a complex tricyclic system formed by the fusion of pyridine and indole ring systems. The structural framework demonstrates a rigid polycyclic arrangement where the tetrahydropyridine portion adopts a specific three-dimensional configuration relative to the aromatic indole core. The simplified molecular-input line-entry system representation CC1=CC2=C(NC3=C2CNCC3)C=C1 provides a detailed description of the connectivity pattern and electronic structure.

The stereochemical features of this compound arise from the partial saturation of the pyrido ring system, which introduces conformational flexibility within the tetrahydropyridine portion while maintaining planarity in the aromatic indole segment. The presence of two nitrogen atoms within the tricyclic framework creates distinct chemical environments that influence both molecular geometry and electronic properties. The methyl substitution at position 8 introduces additional steric considerations that affect the overall molecular conformation and potential intermolecular interactions.

Computational studies indicate that the compound adopts a preferred conformation where the tetrahydropyridine ring exists in a specific puckered geometry relative to the planar indole system. The International Chemical Identifier key ZZNXMXVBVZSXEL-UHFFFAOYSA-N provides a unique hash representation of the complete stereochemical and constitutional information for this molecular structure. The molecular weight of 186.25 daltons reflects the specific atomic composition and isotopic distribution of the compound under standard conditions.

Structural Parameter Value Description
Ring System Tricyclic Fused pyrido[4,3-b]indole framework
Saturation Pattern Tetrahydro Positions 2,3,4,5 saturated
Substitution 8-Methyl Single methyl group at position 8
Nitrogen Atoms 2 Located in distinct ring environments

The three-dimensional molecular structure demonstrates significant rigidity due to the fused ring system, with conformational flexibility primarily localized to the tetrahydropyridine portion and the methyl substituent rotation. This architectural arrangement influences the compound's physical properties, chemical reactivity, and potential biological activities through specific geometric constraints and electronic distributions.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related compounds have provided detailed insights into solid-state molecular arrangements and intermolecular interactions. Studies of analogous pyrido[4,3-b]indole derivatives reveal that these compounds typically crystallize in specific space groups that accommodate the rigid tricyclic framework while optimizing intermolecular hydrogen bonding patterns. The crystallographic data for the hydrochloride salt form indicates a melting point range of 270-271°C, suggesting strong intermolecular forces and stable crystal packing arrangements.

Conformational analysis through computational methods and experimental studies demonstrates that the tetrahydropyridine ring adopts a preferred envelope or half-chair conformation to minimize steric strain while maintaining optimal orbital overlap with the aromatic indole system. The dihedral angles between the saturated and aromatic portions of the molecule influence the overall molecular geometry and affect the compound's physical properties. Crystallographic studies of related carbazole derivatives show that similar tricyclic systems exhibit planar aromatic regions with specific angular relationships between fused rings.

The crystal structure analysis reveals important information about intermolecular interactions, including hydrogen bonding patterns involving the nitrogen atoms and potential pi-pi stacking interactions between aromatic ring systems. The molecular packing in the solid state demonstrates how individual molecules orient to optimize attractive forces while minimizing repulsive interactions. The presence of the methyl substituent at position 8 influences the crystal packing geometry by introducing additional steric considerations that affect intermolecular distances and orientations.

Crystallographic Property Value Significance
Melting Point 270-271°C High thermal stability
Crystal Form Solid Room temperature phase
Molecular Packing Optimized Efficient intermolecular interactions
Hydrogen Bonding Present Involving nitrogen atoms

Advanced crystallographic techniques have been employed to determine precise atomic coordinates and thermal parameters for atoms within the crystal lattice. These studies provide fundamental data regarding bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state. The crystallographic information contributes to understanding the relationship between molecular structure and bulk physical properties of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to establish definitive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through analysis of proton and carbon environments within the tricyclic system. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of the indole ring, the aliphatic protons of the tetrahydropyridine portion, and the methyl group at position 8.

The nuclear magnetic resonance spectroscopic data reveals distinct chemical shift patterns that reflect the electronic environments of different hydrogen and carbon atoms within the molecule. The aromatic region typically displays signals between 6-8 parts per million, corresponding to the indole ring protons, while the aliphatic regions show characteristic patterns for the saturated ring protons and the methyl substituent. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, distinguishing between aromatic and aliphatic carbon environments.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 186, consistent with the calculated molecular weight of the compound. The fragmentation pattern in mass spectrometry provides additional structural information through characteristic fragment ions that result from specific bond cleavages within the tricyclic system. Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon bonds, and nitrogen-containing functional groups within the heterocyclic framework.

Spectroscopic Technique Key Features Structural Information
Proton Nuclear Magnetic Resonance Aromatic and aliphatic signals Ring system confirmation
Carbon-13 Nuclear Magnetic Resonance Carbon environment differentiation Framework verification
Mass Spectrometry Molecular ion at m/z 186 Molecular weight confirmation
Infrared Spectroscopy Characteristic vibrations Functional group identification

Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance experiments provide detailed connectivity information that establishes the precise arrangement of atoms within the molecular structure. These sophisticated analytical methods enable complete structural elucidation and serve as essential tools for compound identification and purity verification. The spectroscopic profile serves as a molecular fingerprint that distinguishes this compound from structural analogs and confirms its chemical identity across different analytical platforms.

Properties

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNXMXVBVZSXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390118
Record name 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64172-41-4
Record name 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization using acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chemistry

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a valuable building block in synthetic organic chemistry. Its structure allows for the modification and synthesis of more complex molecules. The compound's unique properties make it suitable for developing novel materials and chemicals.

Biology

In biological research, this compound has been investigated for its potential anti-tumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines such as HeLa, A549, HepG2, and MCF-7 in a dose-dependent manner. Its interaction with adrenergic alpha-2A and dopamine D2 receptors suggests possible applications in neuropharmacology and behavioral studies.

Medicine

The pharmacological properties of this compound indicate its potential use in developing new anti-cancer agents. Preliminary studies suggest that it may exert neuroprotective effects and antidepressant-like activity by modulating neurotransmitter systems .

Industry

In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs and agrochemicals. Its stability and solubility enhance its applicability in formulating medicinal products.

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerInhibits proliferation of cancer cell lines; induces apoptosis
NeuroprotectiveReduces neuronal loss; enhances synaptic plasticity
Antidepressant-likeInfluences serotonin and dopamine pathways; reduces depression-like behaviors

Neuroprotection in Animal Models

A study demonstrated that administration of this compound significantly reduced neuronal loss in models of neurodegeneration. The compound's ability to enhance synaptic plasticity was also noted.

Behavioral Studies for Antidepressant Effects

Research evaluated the compound's effects on depression-like behaviors in rodents. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like properties.

Antitumor Activity Assessment

In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This highlights its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Insights :

  • Halogenated analogs (e.g., 8-fluoro) exhibit stronger electronic effects, influencing binding to targets like CFTR .

CFTR Potentiation

Compounds with the γ-carboline scaffold rescue mutant CFTR channels (e.g., F508del and G551D). The 8-methyl derivative (45r) demonstrates moderate efficacy, while 8-methoxy (45q) and 8-fluoro (45s) analogs show variable potency depending on substituent size and electronic properties . For example:

  • Hit-7(1) (unsubstituted core): EC₅₀ = 0.8 µM for G551D-CFTR .
  • 45r (8-CH₃) : Comparable activity to VX-770 (ivacaftor) in preliminary assays .

Aldose Reductase Inhibition

Derivatives with carboxymethylated side chains, such as (2-benzyl-8-yl)-acetic acid, exhibit uncompetitive inhibition (IC₅₀ ~1–5 µM) . The 8-methyl group in 45r may reduce steric hindrance compared to bulkier substituents (e.g., benzyl), preserving binding efficiency .

Off-Target Activities

Similar to latrepirdine (a β-carboline), γ-carbolines interact with adrenergic, dopaminergic, and serotonergic receptors. However, the 8-methyl substitution in 45r reduces cross-reactivity with ion channels compared to latrepirdine .

Physicochemical Properties

Property 8-Methyl (45r) 8-Methoxy (45q) 8-Fluoro (45s)
LogP (predicted) 2.8 2.1 2.5
Solubility (µg/mL) 15–20 30–40 10–15
Melting Point (°C) 160–165 145–150 170–175

The 8-methoxy derivative (45q) exhibits higher aqueous solubility due to polar OCH₃, whereas 8-fluoro (45s) has lower solubility but improved metabolic stability .

Structure-Activity Relationship (SAR)

  • Position 8 : Methyl and methoxy groups optimize CFTR potentiation, while bulkier groups (e.g., methylsulfonyl) reduce activity .
  • Position 6 : Fluorination (as in 45b) enhances selectivity for mutant CFTR isoforms .
  • N-Alkylation : Modifications at the piperidine nitrogen (e.g., 5-methyl in 48) improve metabolic stability .

Biological Activity

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS No. 64172-41-4) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 64172-41-4

Structure

The structure of this compound consists of a pyridoindole framework with a methyl group at the 8-position. This unique structure is believed to contribute to its diverse biological activities.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : Studies have shown that this compound may possess antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems involved in mood regulation.
  • Neuroprotective Activity : There is evidence suggesting that it can protect neuronal cells from oxidative stress and apoptosis, potentially beneficial in neurodegenerative diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.

The mechanisms through which this compound exerts its effects include:

  • Serotonergic Modulation : It may increase serotonin levels in the brain, contributing to its antidepressant effects.
  • Inhibition of Reactive Oxygen Species (ROS) : The compound has shown potential in reducing ROS levels in neuronal cells.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various pyridoindole derivatives. It was found that modifications at the 8-position significantly enhanced the antidepressant-like activity in rodent models .

CompoundActivityReference
8-Methyl DerivativeSignificant antidepressant effects
Unmodified PyridoindoleMinimal activity

Case Study 2: Neuroprotection

In vitro studies demonstrated that this compound reduced neuronal cell death induced by glutamate toxicity. This suggests its potential use as a neuroprotective agent .

TreatmentCell Viability (%)Reference
Control100
Compound A (10 µM)85
Compound A (50 µM)65

Case Study 3: Anticancer Activity

Research conducted on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in breast cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

  • Methodology : The compound is typically synthesized via Fischer indole cyclization or palladium-catalyzed amidation-cyclization. For example, analogs with methyl substitutions (e.g., 6-methyl derivatives) are prepared by reacting substituted indoles with aminopropyl reagents under acidic conditions, followed by cyclization (see spectral data in ). Key steps include optimizing reaction time (12–24 hrs) and temperature (80–120°C) to achieve yields >80% .
  • Critical Parameters : Use of anhydrous solvents (e.g., DMF or THF) and nitrogen atmosphere prevents side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential .

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Peaks for the methyl group (δ ~2.3 ppm in 1H NMR; δ ~20–25 ppm in 13C NMR) and aromatic protons (δ 6.7–7.5 ppm) confirm the core structure (, Table 2).
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ at m/z 201.1 (calculated for C12H16N2) .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 71.96%, H: 7.07%, N: 13.98%) .

Q. What solvents and conditions stabilize 8-methyl derivatives during storage?

  • Stability Protocol : Store in amber vials under inert gas (Argon) at −20°C. Avoid prolonged exposure to light or moisture, which can trigger oxidation of the tetrahydro-pyrido ring. DMSO or ethanol is preferred for dissolution in biological assays .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl position) affect biological activity?

  • SAR Insights : Methyl groups at the 8-position enhance lipophilicity, improving blood-brain barrier penetration in neuroactive studies. For example, 8-methyl analogs show 2–3× higher binding affinity for serotonin receptors compared to 6-methyl isomers ( , HPLC-DAD data). Computational modeling (DFT or MD simulations) can predict steric and electronic effects of substituents .
  • Experimental Validation : Compare IC50 values across analogs using radioligand binding assays (e.g., 5-HT2A receptor) .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Case Study : Discrepancies in yields (e.g., 51% vs. 88% for bromo-substituted analogs) arise from differences in starting material purity or cyclization efficiency. Solutions include:

  • Pre-purifying intermediates via recrystallization.
  • Using Pd(OAc)2/Xantphos catalysts to enhance cyclization kinetics ().
    • Data Reconciliation : Cross-validate yields with HPLC purity (>95%) and elemental analysis .

Q. How to address challenges in detecting trace impurities in 8-methyl derivatives?

  • Advanced Analytics :

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H2O/MeCN) to separate impurities (e.g., des-methyl byproducts). Detection at 228–263 nm optimizes sensitivity for indole chromophores ( ).
  • LC-HRMS : Resolve isobaric impurities (e.g., m/z 201.1 vs. 201.2) with a Q-TOF mass spectrometer (resolution >30,000) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
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8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.